6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine
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Overview
Description
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom and two methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine typically involves the bromination of 4-methylpyridine followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reactions. The process may be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine rings play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methylpyridin-2-yl)benzamide
- 6-bromo-2-pyridinecarboxaldehyde
- 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H12BrN3 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
6-bromo-4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H12BrN3/c1-8-3-4-14-11(6-8)16-12-7-9(2)5-10(13)15-12/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
GXMWUQSQYVNQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CC(=C2)C)Br |
Origin of Product |
United States |
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